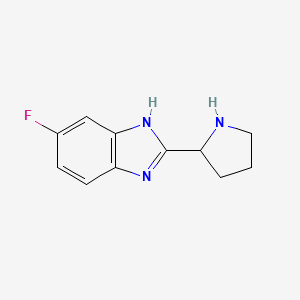

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

描述

Historical Context of Benzimidazole Chemistry

The historical development of benzimidazole chemistry traces back to the 1940s, when benzimidazole was first speculated to act similarly to purines in providing biological responses. The foundational investigation into the biological activity of benzimidazole nucleus was initially reported in 1944 by Woolley, who hypothesized that benzimidazoles possessed purine-like construction and could evoke significant organic applications. This early recognition of benzimidazole's potential established the groundwork for decades of intensive research and development in heterocyclic chemistry.

The discovery gained substantial momentum when Brink and colleagues found that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, with some derivatives demonstrating vitamin B₁₂-like activity. This breakthrough revelation led researchers to explore the benzimidazole nucleus extensively for numerous biological activities, establishing the scaffold as a fundamental platform for drug development. The evolution from simple benzimidazole to complex derivatives like 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole represents the culmination of systematic structural modifications aimed at enhancing specific molecular properties.

Throughout the subsequent decades, the benzimidazole family has expanded dramatically, with each structural modification contributing to our understanding of structure-activity relationships. The systematic introduction of fluorine substituents and heterocyclic ring attachments, as exemplified by this compound, represents the sophisticated approach of modern medicinal chemistry to optimize molecular interactions and biological activity. The timeline of benzimidazole development shows key milestones including the discovery of anthelmintic properties in the 1970s, proton pump inhibitor activity in the 1960s, and the more recent exploration of substituted derivatives for diverse therapeutic applications.

Nomenclature and Structural Classification

This compound follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry for heterocyclic compounds. The compound's formal chemical name reflects its structural complexity, with the benzimidazole core serving as the parent structure and the fluorine and pyrrolidine substituents designated by their positional descriptors. According to PubChem nomenclature standards, the compound is designated as 6-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole in its stereochemically defined form, highlighting the importance of stereochemical specification in modern chemical nomenclature.

The structural classification of this compound places it within the broader benzimidazole family, which belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, creating a bicyclic aromatic system with distinctive electronic properties. The benzimidazole core structure can be viewed as fused rings of the aromatic compounds benzene and imidazole, forming a stable platform for pharmaceutical development.

The specific structural features of this compound include the fluorine atom positioned at the 5-position of the benzimidazole ring system and a pyrrolidine moiety attached at the 2-position. This substitution pattern creates a unique molecular architecture that combines the electronic effects of fluorine substitution with the conformational flexibility provided by the pyrrolidine ring. The Chemical Abstracts Service has assigned the identifier 885277-90-7 to this compound, ensuring its unique identification in chemical databases worldwide.

| Nomenclature Parameter | Specification |

|---|---|

| IUPAC Name | 5-fluoro-2-(2-pyrrolidinyl)-1H-benzimidazole |

| Alternative Name | 6-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole |

| Chemical Abstracts Service Number | 885277-90-7 |

| Molecular Formula | C₁₁H₁₂FN₃ |

| InChI Key | ALCGMNWDBVLARA-UHFFFAOYSA-N |

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing the intersection of multiple important chemical families. The compound belongs to the benzimidazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their association with a wide range of biological activities. This privileged status stems from the benzimidazole scaffold's ability to serve as a versatile platform for molecular modifications while maintaining favorable pharmacological properties.

Within the classification hierarchy established by chemical taxonomy systems, this compound is categorized under organoheterocyclic compounds, specifically within the benzimidazole subclass. The heterocyclic nature of the compound is defined by the presence of nitrogen atoms within the ring systems, contributing to its unique electronic and chemical properties. The benzimidazole core represents a fused aromatic imidazole ring system where a benzene ring is fused to the 4 and 5 positions of an imidazole ring, creating a bicyclic structure with both acidic and basic characteristics.

The incorporation of the pyrrolidine substituent adds another dimension to the compound's heterocyclic character, introducing a five-membered saturated nitrogen-containing ring that provides conformational flexibility and additional sites for molecular interactions. This dual heterocyclic nature places the compound within a specialized category of polyheterocyclic systems that combine aromatic and saturated ring components. The fluorine substitution further enhances the compound's position in contemporary heterocyclic chemistry by introducing the unique electronic properties associated with carbon-fluorine bonds.

The compound's classification extends to its role as a building block in pharmaceutical chemistry, where benzimidazole derivatives have demonstrated remarkable versatility in targeting diverse biological pathways. The systematic approach to benzimidazole modification, as exemplified by this compound, reflects the evolution of heterocyclic chemistry from simple ring synthesis to sophisticated molecular design strategies aimed at optimizing specific interactions with biological targets.

Physicochemical Properties and Molecular Characteristics

The physicochemical properties of this compound reflect the combined contributions of its constituent structural elements, creating a molecular profile that balances stability, solubility, and reactivity characteristics. The compound exhibits a molecular weight of 205.23 grams per mole, positioning it within the range typical of small molecule pharmaceutical candidates. The molecular formula C₁₁H₁₂FN₃ indicates a relatively compact structure with a favorable atom composition for potential biological activity.

The presence of the fluorine atom significantly influences the compound's electronic properties and molecular interactions. Fluorine substitution typically enhances metabolic stability while modifying the electronic distribution within the aromatic system. The pyrrolidine substituent contributes to the overall three-dimensional structure of the molecule, providing conformational flexibility that can be crucial for biological recognition and binding interactions. The combination of these structural features creates a molecular architecture with distinct physicochemical characteristics.

Solubility properties of the compound are influenced by the balance between hydrophilic and lipophilic elements within the structure. The benzimidazole core provides aromatic character and hydrogen bonding capability through the imidazole nitrogen atoms, while the pyrrolidine ring introduces additional polarity and hydrogen bonding potential. The fluorine substitution can enhance lipophilicity while maintaining favorable interaction properties with biological systems.

The electronic characteristics of this compound are determined by the delocalized π-electron system of the benzimidazole core, modified by the electron-withdrawing effects of the fluorine substituent. This electronic structure contributes to the compound's chemical reactivity and potential for molecular interactions. The compound can participate in various chemical reactions typical of benzimidazole derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions, with the fluorine atom serving as a potential leaving group under appropriate reaction conditions.

The three-dimensional molecular structure, as determined by computational modeling and crystallographic studies where available, reveals the spatial arrangement of functional groups that determines the compound's ability to interact with biological targets. The pyrrolidine ring adopts specific conformations that influence the overall molecular geometry and accessibility of interaction sites. These structural characteristics position this compound as a valuable scaffold for further chemical modifications and optimization in pharmaceutical development programs.

属性

IUPAC Name |

6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCGMNWDBVLARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649182 | |

| Record name | 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-90-7 | |

| Record name | 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole typically involves the reaction of 5-fluoro-1H-benzo[d]imidazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .

化学反应分析

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Development

Overview : This compound serves as a vital intermediate in synthesizing novel pharmaceuticals. Its unique structure, featuring a fluorine atom and a pyrrolidine moiety, enhances its biological activity and metabolic stability.

Key Applications :

- Neurological Disorders : Research indicates that derivatives of this compound may target neurological pathways, potentially leading to new treatments for conditions such as depression and anxiety .

- Anticancer Therapeutics : Studies have shown that 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cells .

Cancer Research

Case Studies :

- A study demonstrated that derivatives of benzimidazole, including this compound, induced apoptosis in cancer cells at low concentrations. This suggests potential as a therapeutic agent against malignancies .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.05 | Antiproliferative |

| This compound | A549 | 0.07 | Induces apoptosis |

Antiviral Applications

Recent studies are exploring the efficacy of this compound against viral infections. Initial findings suggest it may inhibit viral replication, making it a candidate for antiviral drug development .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and cellular processes. It provides valuable data for drug discovery by acting as a probe to understand enzyme kinetics and binding affinities .

Material Science

In material science, this compound is being investigated for its potential in creating advanced materials with unique properties, such as enhanced electrical conductivity and thermal stability .

作用机制

The mechanism of action of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

相似化合物的比较

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Pyrrolidine vs.

- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability compared to chlorine, which may increase lipophilicity but also toxicity risks .

Key Insights :

- The target compound’s pyrrolidine group may offer a balance between flexibility and target engagement, distinct from the rigid pyridine or bulky sulfonamide derivatives.

- Fluorine substitution universally improves metabolic stability across analogs, but downstream effects (e.g., toxicity) vary with substituent chemistry .

生物活性

5-Fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes available data on its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview

This compound is characterized by the presence of a fluorine atom and a pyrrolidine moiety, which contribute to its unique pharmacological properties. The compound has been studied for its ability to inhibit various enzymes and receptors, making it a candidate for further development in medicinal chemistry.

Biological Activity

1. Enzyme Inhibition:

The compound exhibits potent inhibitory activity against several enzymes, notably:

- 5-Lipoxygenase (5-LOX): It has shown IC50 values as low as 0.9 μM, indicating strong inhibition of this enzyme, which is crucial in the inflammatory pathway .

- Soluble Epoxide Hydrolase (sEH): Similarly, it demonstrates significant inhibition with IC50 values around 0.7 μM .

2. Anti-inflammatory Effects:

In vivo studies using the carrageenan-induced rat paw edema model indicated that this compound significantly reduces inflammation, with percentage inhibition ranging from 58.69% to 67.39% depending on the dosage .

3. Antimicrobial Activity:

Research indicates that this compound also possesses antimicrobial properties. For instance, derivatives of benzimidazole have been shown to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported as low as 4 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution: The presence of fluorine enhances lipophilicity and metabolic stability, which are beneficial for drug design.

- Pyrrolidine Ring: The pyrrolidine moiety contributes to the compound's ability to interact with biological targets effectively.

Case Studies

-

Inhibition of Mycobacterium tuberculosis (Mtb):

A study demonstrated that benzimidazole derivatives, including those related to this compound, showed promising antibacterial activity against Mtb strains with MIC values ranging from 0.39 to 6.1 µg/mL . The mechanism involved disrupting the assembly of Mtb FtsZ protein, crucial for bacterial cell division. -

Antiproliferative Activity:

Compounds derived from benzimidazole structures have been evaluated for their antiproliferative effects on cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or microwave-assisted cyclization. For example, substituting 2-fluorobenzaldehyde derivatives with pyrrolidine under reflux in DMF (150°C, 20 hours) yields intermediates, followed by cyclization using cyanothioacetamide in n-butanol under microwave irradiation . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine), solvent polarity (DMF for high dielectric constant), and reaction time (monitored via TLC). Purification via ethyl acetate extraction and MgSO₄ drying ensures high yield (93% reported) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ (e.g., δ 10.01 ppm for aldehyde protons in intermediates) .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).

- ESI-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing experimental data with computational predictions (DFT calculations) or repeating measurements under controlled humidity/temperature .

Q. How can computational tools like Mercury or SHELX assist in modeling the compound’s crystal structure and intermolecular interactions?

- Methodological Answer : Mercury CSD 2.0 enables visualization of packing patterns and void analysis, while SHELXL refines crystallographic data. For example, using SHELX’s dual-space algorithm resolves disorder in the pyrrolidine ring by iterative Fourier recycling. Hydrogen-bonding networks (e.g., N-H···F interactions) are mapped via Mercury’s Materials Module to predict solubility and stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorine substitution in benzimidazole synthesis?

- Methodological Answer : Fluorine’s electronegativity directs electrophilic substitution to the para position. In microwave-assisted reactions, polar solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring 5-fluoro substitution. Kinetic studies (e.g., time-resolved ¹⁹F NMR) reveal that steric hindrance from the pyrrolidine group further biases regioselectivity .

Q. How can conflicting crystallographic and spectroscopic data on tautomerism in benzimidazole derivatives be reconciled?

- Methodological Answer : Tautomeric equilibria (e.g., 1H vs. 3H benzimidazole forms) are probed via variable-temperature NMR and X-ray diffraction. For example, low-temperature crystallography (100 K) locks the 1H tautomer, while room-temperature ¹H NMR in DMSO-d₆ shows dynamic averaging. DFT calculations (B3LYP/6-311+G**) provide energy barriers for tautomer interconversion .

Q. What strategies resolve low yield or purity in large-scale synthesis of this compound?

- Methodological Answer : Impurities (e.g., uncyclized intermediates) are minimized via gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water). Scale-up challenges (e.g., exothermic cyclization) are mitigated using flow chemistry with controlled residence time. Purity ≥98% is achieved via recrystallization from ethanol/water (3:1 v/v) .

Q. How do electronic effects of the pyrrolidine substituent influence the compound’s biological activity?

- Methodological Answer : The pyrrolidine ring’s basicity enhances membrane permeability, while fluorine’s electron-withdrawing effect modulates pKa (e.g., calculated via MarvinSketch). SAR studies compare activity against analogues with piperidine or morpholine substituents. In vitro assays (e.g., enzyme inhibition) quantify potency shifts linked to substituent electronic profiles .

Q. What advanced statistical methods optimize reaction parameters for high-throughput synthesis?

- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal conditions. For example, a central composite design evaluates temperature (120–180°C), catalyst loading (5–15 mol%), and solvent volume. ANOVA analysis prioritizes factors affecting yield, reducing experimental runs by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。